molecular formula C28H31N5OS2 B116695 Ack1 inhibitor 37 CAS No. 1026493-77-5

Ack1 inhibitor 37

Cat. No.: B116695
CAS No.: 1026493-77-5
M. Wt: 517.7 g/mol
InChI Key: ZJLXSIPWULUCRJ-UHFFFAOYSA-N
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Description

Ack1 inhibitor 37 is a chemical compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes such as growth, proliferation, and migration. ACK1 has been identified as a promising target for cancer therapy due to its role in oncogenic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ack1 inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired structural features and functional groups of the inhibitor. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Ack1 inhibitor 37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Ack1 inhibitor 37 has a wide range of scientific research applications, including:

Mechanism of Action

Ack1 inhibitor 37 can be compared with other similar compounds, such as:

    Dasatinib: A multikinase inhibitor that targets ACK1 among other kinases. It has shown efficacy in inhibiting cancer cell proliferation but may have broader off-target effects.

    AIM-100: A specific ACK1 inhibitor that has been extensively studied for its anticancer properties.

Uniqueness: this compound is unique in its selective inhibition of ACK1, making it a valuable tool for studying the specific role of ACK1 in various cellular processes and its potential as a targeted cancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXSIPWULUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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